4-(Dimethylamino)cyclohexanol

Process Chemistry Formulation Physical Property

The liquid or ketone analogs of this scaffold introduce handling variability and purification challenges. This solid amino-alcohol (mp 55-57°C) ensures reproducible workflows. - **Key Advantage**: Solid state enables recrystallization & automated weighing; avoids liquid isomer handling issues. - **Application**: Verified intermediate for Venlafaxine, Ambroxol HCl, and NMDA antagonist scaffolds. - **Supply**: Minimum 95% purity; consistent batch-to-batch physical form.

Molecular Formula C8H17NO
Molecular Weight 143.23
CAS No. 61168-09-0
Cat. No. B2729587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)cyclohexanol
CAS61168-09-0
Molecular FormulaC8H17NO
Molecular Weight143.23
Structural Identifiers
SMILESCN(C)C1CCC(CC1)O
InChIInChI=1S/C8H17NO/c1-9(2)7-3-5-8(10)6-4-7/h7-8,10H,3-6H2,1-2H3
InChIKeySTNVXNYQNKDYBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dimethylamino)cyclohexanol Baseline Characterization


4-(Dimethylamino)cyclohexanol (CAS 61168-09-0) is a small-molecule amino-alcohol building block . Its core utility lies in its bifunctional nature, possessing both a reactive hydroxyl group and a basic dimethylamino moiety, which makes it a versatile intermediate in organic synthesis . The compound is typically supplied as a solid with a specified minimum purity of 95%, and it is characterized by a melting point of 55-57°C . This baseline establishes the standard material against which in-class analogs should be quantitatively compared.

Why 4-(Dimethylamino)cyclohexanol Substitution Fails


Substituting 4-(Dimethylamino)cyclohexanol with a structurally similar analog—such as a different positional isomer, a stereoisomer, or an oxidized form—introduces quantifiable changes in key physicochemical properties and purity profiles that can critically impact downstream processes. For instance, the target compound's distinct solid physical state (mp 55-57°C) contrasts sharply with the liquid form of the 2-positional isomer [1] and the ketone analog , which can alter handling, purification, and formulation workflows. Furthermore, variations in lipophilicity (LogP) among stereoisomers and oxidation states [2] will affect compound behavior in partition-dependent assays, and the specified minimum purity of the target compound (95%) may not be met by a generic alternative, as evidenced by the differing purity specifications for the trans-isomer (98%) .

4-(Dimethylamino)cyclohexanol: Product-Specific Differentiation


Solid vs. Liquid State in Process Handling

4-(Dimethylamino)cyclohexanol (CAS 61168-09-0) is a solid at room temperature, while its positional isomer 2-(dimethylamino)cyclohexanol (CAS 15910-74-4) is a liquid [1]. The ketone analog, 4-(Dimethylamino)cyclohexanone (CAS 40594-34-1), is also a liquid . This difference in physical form is a direct consequence of the substitution pattern and functional group.

Process Chemistry Formulation Physical Property

Purity and Melting Point vs. trans-Isomer

The target compound is supplied with a minimum purity specification of 95% and a melting point range of 55-57°C . In contrast, the trans-stereoisomer (CAS 103023-51-4) is supplied with a higher purity specification of 98% and a slightly lower and broader melting point range of 50-56°C .

Quality Control Material Specification Procurement

Lipophilicity (LogP) Across Stereoisomers

The lipophilicity, as measured by the octanol/water partition coefficient (LogP), differs among stereoisomers of 4-(dimethylamino)cyclohexanol. The cis-isomer (CAS 103023-50-3) is reported with a LogP of 0.85, while other sources report a LogP of 0.42 [1]. This contrasts with the target compound's predicted LogP of 0.85 . The trans-isomer also shares a similar LogP of 0.85 .

Medicinal Chemistry ADME Property LogP

Hydroxyl vs. Ketone: Functional Group Reactivity

4-(Dimethylamino)cyclohexanol is an amino-alcohol, providing both a nucleophilic hydroxyl group and a basic amine [1]. Its oxidized analog, 4-(Dimethylamino)cyclohexanone, contains a ketone group instead of an alcohol, which fundamentally alters its reactivity profile and its utility as a synthetic intermediate .

Organic Synthesis Reactivity Building Block

4-(Dimethylamino)cyclohexanol Application Scenarios


Venlafaxine and Related Antidepressant Synthesis

This compound is a known intermediate in the synthesis of venlafaxine and its analogs. The correct substitution pattern (4-position) and the presence of the dimethylamino group are essential for building the final pharmacophore [1]. Substitution with the 2-positional isomer would lead to an entirely different scaffold, as it is recognized as a cocaine analog .

Solid Amino-Alcohol for Process Chemistry

For synthetic routes where a solid intermediate simplifies purification by recrystallization or facilitates easier handling during automated weighing, 4-(Dimethylamino)cyclohexanol (mp 55-57°C) is preferable over its liquid analogs, such as 2-(dimethylamino)cyclohexanol or 4-(dimethylamino)cyclohexanone .

Synthesis of Ambroxol Hydrochloride

This compound is used as a starting material in the preparation of ambroxol hydrochloride, a mucolytic agent. The specific synthetic route to ambroxol utilizes the 4-aminocyclohexanol core, for which 4-(dimethylamino)cyclohexanol can serve as a direct precursor [2].

Research on NMDA Receptor Antagonists

As part of the amino-alkyl-cyclohexane class, this compound's scaffold is relevant to the study of uncompetitive NMDA receptor antagonists. Research shows that compounds in this class, such as MRZ 2/579, exhibit protective effects against glutamate toxicity with an IC50 of 2.16 µM, indicating that the core structure is a validated pharmacophore for this target [3].

Technical Documentation Hub

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